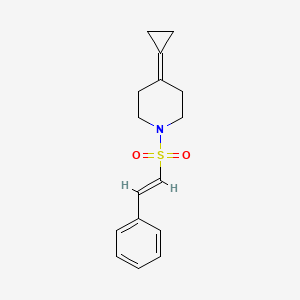

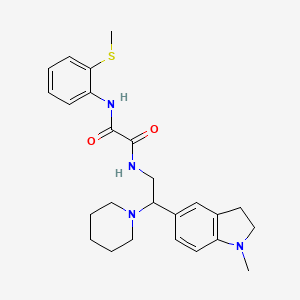

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 has been found to inhibit the activity of the MYC oncoprotein, which is known to be overexpressed in many types of cancer. In

Scientific Research Applications

Decontamination Studies

Pyrimidine derivatives have been explored for their efficacy in decontamination studies. For example, the efficacy of decontamination and antidotal treatment in rats exposed to toxic compounds has been reviewed, highlighting the importance of such chemical structures in developing therapeutic approaches for poisoning with highly toxic substances (Knez˘ević & Tadić, 1994).

Synthetic Pathways and Biological Activities

Research on the synthesis of pyrimido[4,5-b]quinolines and their biological activities has provided insights into the potential therapeutic importance of these compounds. Such studies have demonstrated the versatility of pyrimidine derivatives in synthesizing biologically potent molecules with significant therapeutic implications (Nandha kumar et al., 2001).

Electrochemical Detection Methods

The development of electrochemical strategies for detecting specific compounds, such as Diazinon, highlights the broader application of pyrimidine derivatives in analytical chemistry. These methods offer a simple, fast, and cost-effective approach to recognizing toxic compounds in environmental samples, underscoring the versatility of pyrimidine-based structures in scientific research (Lohrasbi‐Nejad, 2022).

Hybrid Catalysts in Chemical Synthesis

The role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) has been reviewed, demonstrating the critical importance of pyrimidine derivatives in medicinal and pharmaceutical industries. These compounds serve as key precursors for various synthetic applications, highlighting their broad applicability in drug development and chemical synthesis (Parmar et al., 2023).

Antioxidant Activity Analysis

Studies on determining antioxidant activity have explored various assays, including those that may involve pyrimidine structures as part of the analyzed compounds. These studies are crucial for understanding the antioxidant properties of various substances, including potential drug candidates (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

6-(4-methoxyphenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-11-17-5-3-4-6-20(17)25(15)22(27)13-24-14-23-19(12-21(24)26)16-7-9-18(28-2)10-8-16/h3-10,12,14-15H,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCABAAGWYYPOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)